2-(1-Aminopropyl)phenol hydrochloride
CAS No.: 1311314-31-4
Cat. No.: VC7612532
Molecular Formula: C9H14ClNO
Molecular Weight: 187.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1311314-31-4 |
---|---|
Molecular Formula | C9H14ClNO |
Molecular Weight | 187.67 |
IUPAC Name | 2-(1-aminopropyl)phenol;hydrochloride |
Standard InChI | InChI=1S/C9H13NO.ClH/c1-2-8(10)7-5-3-4-6-9(7)11;/h3-6,8,11H,2,10H2,1H3;1H |
Standard InChI Key | VHVGYSJIMHAWAD-UHFFFAOYSA-N |
SMILES | CCC(C1=CC=CC=C1O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Identity
2-(1-Aminopropyl)phenol hydrochloride is systematically named 2-[(1S)-1-aminopropyl]phenol hydrochloride, indicating the presence of a chiral center at the first carbon of the propyl chain. The (S)-configuration is explicitly noted in its IUPAC name, as evidenced by the Standard InChIKey VHVGYSJIMHAWAD-QRPNPIFTSA-N
. The compound’s structure consists of a phenol group (-OH) at the ortho position relative to an aminopropyl moiety (-CH₂CH(NH₂)CH₃), with the hydrochloride salt stabilizing the amine group.
Table 1: Molecular Properties of 2-(1-Aminopropyl)phenol Hydrochloride
Property | Value | Source |
---|---|---|
CAS Number | 123982-76-3 | |
Molecular Formula | C₉H₁₄ClNO | |
Molecular Weight | 187.67 g/mol | |
IUPAC Name | 2-[(1S)-1-aminopropyl]phenol hydrochloride | |
SMILES | CCC(C1=CC=CC=C1O)N.Cl |
Synthesis and Manufacturing
Step | Conditions | Source |
---|---|---|
Aminopropylation | Methanol solvent, inert atmosphere | |
HCl Salt Formation | HCl gas, stirring for 15 hours | |
Purification | Ethyl acetate/hexane recrystallization |
Physicochemical Properties
Solubility and Stability
Applications in Research
Pharmaceutical Intermediates
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